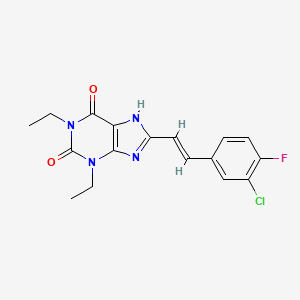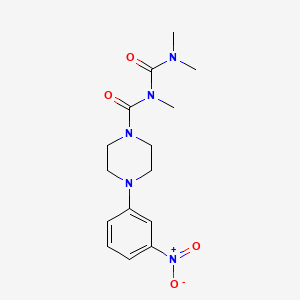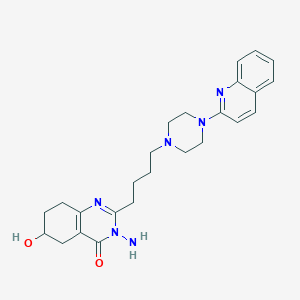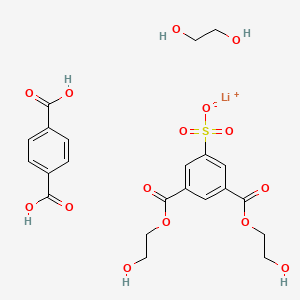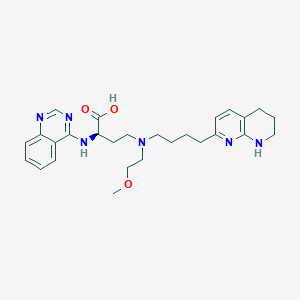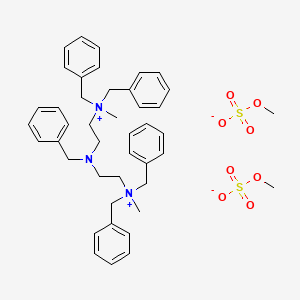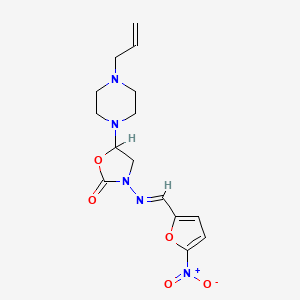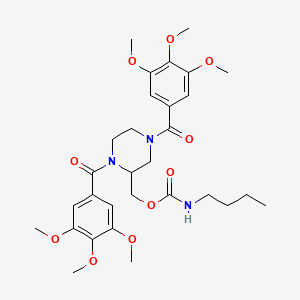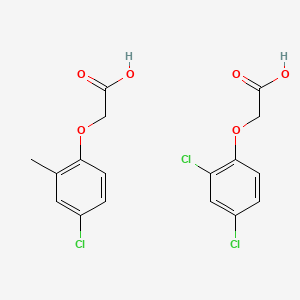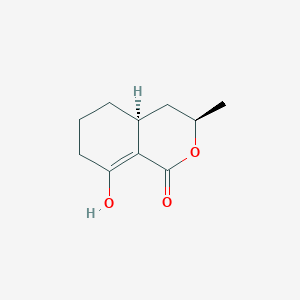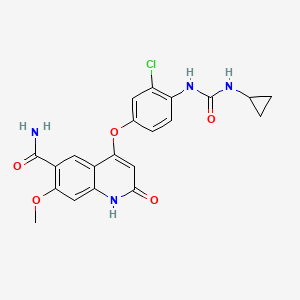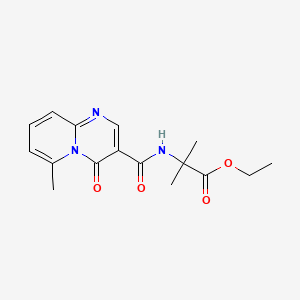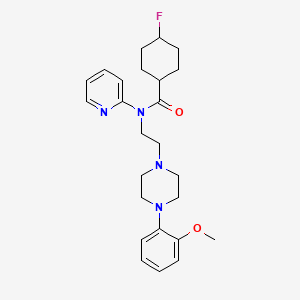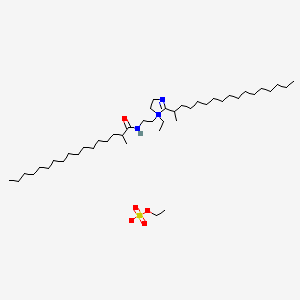
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound belonging to the imidazolium family This compound is characterized by its unique structure, which includes a long alkyl chain and an ethyl sulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through nucleophilic substitution reactions, where the imidazolium core reacts with alkyl halides.
Introduction of the Ethyl Sulfate Group: The final step involves the reaction of the intermediate compound with ethyl sulfate, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving ionic liquids.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it forms complexes with drugs, enhancing their solubility and stability.
Comparación Con Compuestos Similares
1H-Imidazolium, 1-ethyl-3-methyl-: Similar in structure but lacks the long alkyl chains and ethyl sulfate group.
1H-Imidazolium, 1-butyl-3-methyl-: Contains a butyl group instead of the long alkyl chains, resulting in different physical and chemical properties.
Uniqueness: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is unique due to its long alkyl chains and ethyl sulfate group, which confer distinct amphiphilic properties. These features make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
125520-84-5 |
|---|---|
Fórmula molecular |
C44H89N3O5S |
Peso molecular |
772.3 g/mol |
Nombre IUPAC |
N-[2-(1-ethyl-2-heptadecan-2-yl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]-2-methylheptadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-39(4)41-43-35-37-45(41,8-3)38-36-44-42(46)40(5)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2;1-2-6-7(3,4)5/h39-40H,6-38H2,1-5H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
KWAPRDMIHXUKBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)C1=NCC[N+]1(CC)CCNC(=O)C(C)CCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


